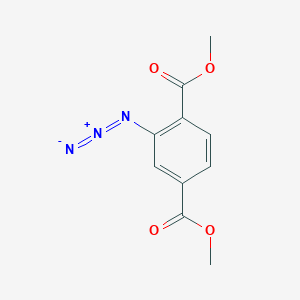
Dimethyl 2-azidobenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-azidobenzene-1,4-dicarboxylate is a chemical compound . It is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene . This compound contains a total of 26 bonds, including 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bonds, including 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters .Aplicaciones Científicas De Investigación
Cancer Research Applications
- Analogs of Dimethyldiaminobenzene in Cancer Treatment : Research on analogs of dimethyldiaminobenzene, including compounds structurally related to Dimethyl 2-azidobenzene-1,4-dicarboxylate, has shown effects on spontaneous mammary tumors in mice. These analogs caused some tumors to decrease in size or disappear, although the effect was transient, and the tumor eventually regrew (Woolley, 1953). Further, a different study found that a mixture of related compounds could permanently cure some spontaneous mammary cancers in mice (Woolley & Stewart, 1962).
Coordination Polymer Synthesis
- Hydrothermal Syntheses and Luminescent Properties : this compound-related compounds have been used in hydrothermal syntheses to create interesting coordination polymers with distinct luminescent properties. Such polymers have potential applications in materials science and photoluminescence (Liu et al., 2014).
Organic Synthesis and Chemical Reactions
Organic Synthesis Applications : Research has explored the utility of structurally similar compounds in organic syntheses. For example, dimethyl 1,3-acetonedicarboxylate reacts with alkynals to form aromatic rings through a Michael addition-aldol cyclization sequence (Covarrubias-Zúñiga & Ríos-Barrios, 1997). Similarly, the synthesis of 4-hydroxyquinoline-2,3-dicarboxylates via aza-Michael addition reaction of N-(2-aminobenzoyl)benzotriazoles with dimethyl acetylenedicarboxylate has been reported (Çelik & Yıldız, 2017).
Chemical Reaction Studies : Studies have explored various chemical reactions involving related compounds. For instance, the treatment of N,N-dimethylarylamines with iodosylbenzene/trimethylsilylazide leads to functionalization, offering a new route to unsymmetrical N,N-methylalkylarylamines (Magnus, 1998).
Materials Science
- Luminescent Properties in Materials Science : Compounds related to this compound have been used to create materials with unique luminescent properties. This has potential applications in the development of new materials for use in various technologies (Liu et al., 2014).
Mecanismo De Acción
Target of Action
Dimethyl 2-azidobenzene-1,4-dicarboxylate is a type of azo compound . Azo compounds are ubiquitous motifs very important in many areas of science . They display crucial properties for important applications, mainly for the chemical industry . The primary targets of this compound are aromatic compounds .
Mode of Action
The interaction of this compound with its targets involves the azo coupling reaction, which is the coupling of diazonium salts with activated aromatic compounds . This reaction results in the formation of azo compounds .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of azo compounds . The downstream effects of these pathways include the efficient cis-trans isomerization in the presence of appropriate radiation .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of azo compounds . These compounds are excellent candidates to function as molecular switches because of their efficient cis-trans isomerization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of appropriate radiation can trigger the cis-trans isomerization of the azo compounds . .
Propiedades
IUPAC Name |
dimethyl 2-azidobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)6-3-4-7(10(15)17-2)8(5-6)12-13-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDBKGAHOFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

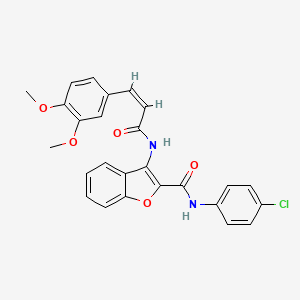
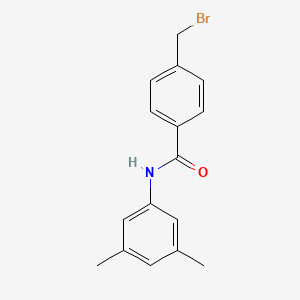

![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)
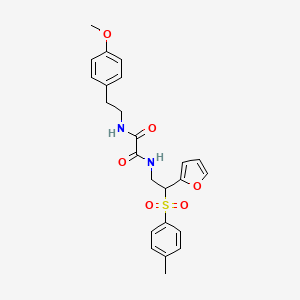

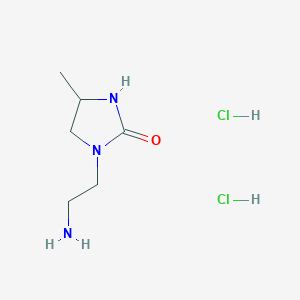
![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)
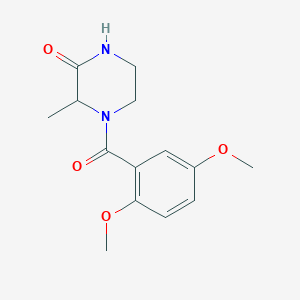
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)

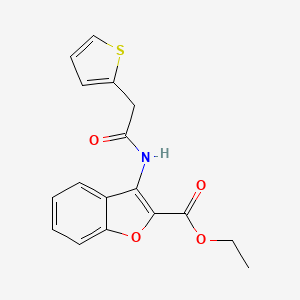

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)